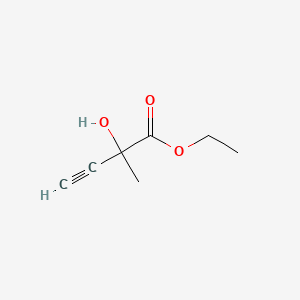
Ethyl 2-hydroxy-2-methylbut-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-2-methylbut-3-ynoate is an organic compound with the molecular formula C7H10O3 It is a derivative of butynoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a triple bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-2-methylbut-3-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-methylbut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium ethoxide (NaOEt), propargyl bromide (C3H3Br)
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-2-methylbut-3-ynoate
Reduction: Formation of ethyl 2-hydroxy-2-methylbut-3-ene or ethyl 2-hydroxy-2-methylbutane
Substitution: Formation of various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2-hydroxy-2-methylbut-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-methylbut-3-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-methylbut-3-ynoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-3-methylbut-3-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 2-hydroxy-2-methylbutanoate: Lacks the triple bond, making it less reactive in certain types of reactions.
Ethyl 2-hydroxy-2-methylbut-3-enoate: Similar structure but with different reactivity due to the presence of a double bond.
The uniqueness of this compound lies in its triple bond, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
20441-73-0 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-methylbut-3-ynoate |
InChI |
InChI=1S/C7H10O3/c1-4-7(3,9)6(8)10-5-2/h1,9H,5H2,2-3H3 |
InChI Key |
KMCYBLUTTSBOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















